2,2-Dimethyl-3-oxocyclobutane-1-carbonitrile

Description

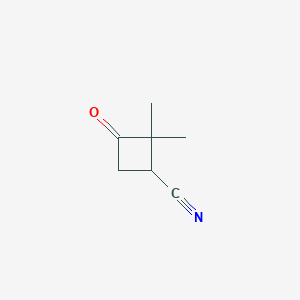

2,2-Dimethyl-3-oxocyclobutane-1-carbonitrile is a cyclobutane derivative featuring a nitrile group at position 1, a ketone at position 3, and two methyl groups at position 2.

Properties

IUPAC Name |

2,2-dimethyl-3-oxocyclobutane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-7(2)5(4-8)3-6(7)9/h5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQAKVMGEQZTZPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC1=O)C#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-oxocyclobutane-1-carbonitrile typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with sodium cyanide in the presence of a suitable solvent. The reaction is carried out at elevated temperatures to facilitate the formation of the cyclobutane ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-oxocyclobutane-1-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Primary amines and secondary amines.

Substitution: Various substituted cyclobutane derivatives.

Scientific Research Applications

2,2-Dimethyl-3-oxocyclobutane-1-carbonitrile has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-oxocyclobutane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile and ketone groups play a crucial role in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. Additionally, its unique structure allows it to participate in specific chemical reactions that are relevant to its applications .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile (CAS: 1344145-36-3)

- Applications : Likely used in medicinal chemistry as a fluorinated building block for kinase inhibitors or receptor antagonists. The pyridine ring may facilitate hydrogen bonding in target proteins .

- Contrast with Target Compound: The absence of aromatic groups in 2,2-dimethyl-3-oxocyclobutane-1-carbonitrile reduces π-interactions but improves solubility in non-polar solvents due to alkyl substituents.

1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile

- Substituents : The methoxyphenyl group provides electron-donating effects via the methoxy moiety, increasing electron density on the cyclobutane ring. This may enhance electrophilic substitution reactivity.

- Applications: Potential use in photoactive compounds or as a precursor for agrochemicals due to aryl group stability .

- Contrast with Target Compound : The target’s methyl groups offer steric shielding without significant electronic donation, favoring ring preservation in harsh reaction conditions.

Ring Size and Conformational Stability

(1S,2S,5S)-2-Methyl-3-oxo-5-(prop-1-en-2-yl)cyclohexane-1-carbonitrile

- Structure : A cyclohexane ring with a prop-1-en-2-yl group and methyl substituent. The larger ring reduces strain, increasing thermal stability compared to cyclobutane derivatives.

- Reactivity : Lower ring strain diminishes propensity for ring-opening but may limit utility in reactions requiring strained intermediates. Stereochemistry (1S,2S,5S) also impacts chiral recognition in catalysis .

- Contrast with Target Compound : The cyclobutane core in the target compound confers higher strain energy (~110 kJ/mol for cyclobutane vs. ~0 kJ/mol for cyclohexane), enhancing reactivity in [2+2] cycloadditions or polymerizations.

Data Table: Structural and Functional Comparison

Biological Activity

Overview

2,2-Dimethyl-3-oxocyclobutane-1-carbonitrile (C7H9NO) is an organic compound notable for its unique structure, featuring a cyclobutane ring with a ketone and a nitrile group. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities and applications.

Chemical Structure and Properties

The molecular structure of this compound is characterized by:

- Molecular Formula : C7H9NO

- Molecular Weight : 139.15 g/mol

- Functional Groups : Ketone (C=O) and Nitrile (C≡N)

These functional groups contribute to the compound's reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The ketone and nitrile groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This mechanism underlies the compound's therapeutic potential.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In a study evaluating various derivatives for their antibacterial effects, this compound showed significant inhibition against several strains of bacteria, including:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These results suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anticancer Properties

Preliminary studies have explored the anticancer potential of this compound. In vitro assays demonstrated that the compound could induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The following table summarizes the observed effects:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 25 | Induction of apoptosis |

| MCF-7 | 30 | Cell cycle arrest |

The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the antimicrobial efficacy of this compound against multidrug-resistant bacterial strains. The study highlighted its potential as an alternative treatment option in an era of increasing antibiotic resistance.

Case Study 2: Cancer Cell Line Studies

Another study focused on the compound's effects on various cancer cell lines. The results indicated that treatment with this compound led to significant reductions in cell viability and increased markers for apoptosis. These findings support further investigation into its use as a chemotherapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.